Zinc bis(2-methylquinolin-8-olate)

Beschreibung

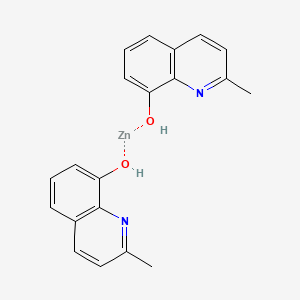

Bis(2-methyl-8-hydroxyquinolinato)zinc is a coordination complex where a zinc(II) ion is chelated by two 2-methyl-8-hydroxyquinoline ligands. The compound has the molecular formula C₁₈H₁₂N₂O₂Zn and a molecular weight of 353.69 g/mol . It exists as a solid with a melting point exceeding 350°C, indicative of high thermal stability.

Eigenschaften

CAS-Nummer |

14128-73-5 |

|---|---|

Molekularformel |

C20H16N2O2Zn |

Molekulargewicht |

381.7 g/mol |

IUPAC-Name |

zinc bis(2-methylquinolin-8-olate) |

InChI |

InChI=1S/2C10H9NO.Zn/c2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2*2-6,12H,1H3;/q;;+2/p-2 |

InChI-Schlüssel |

ZTPMNXZOPFKOIV-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=NC2=C(C=CC=C2[O-])C=C1.CC1=NC2=C(C=CC=C2[O-])C=C1.[Zn+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure and Reaction Conditions

The chemical precipitation method, as described in multiple studies, involves the reaction of zinc acetate or zinc nitrate with 2-methyl-8-hydroxyquinoline (Hmq) in a polar solvent system. A typical protocol proceeds as follows:

-

Reactant Preparation : Dissolve 2-methyl-8-hydroxyquinoline (0.2 mmol) in methanol or ethanol under vigorous stirring.

-

Metal Ion Introduction : Add a stoichiometric equivalent of zinc acetate (0.1 mmol) to the ligand solution.

-

Precipitation : Adjust the pH to 8–9 using aqueous ammonia, inducing the formation of Zn(mq)₂ nanoparticles.

-

Isolation : Centrifuge the suspension, wash with deionized water, and dry under vacuum.

This method achieves yields exceeding 85% and operates at ambient temperatures (25–30°C), making it energy-efficient and scalable.

Characterization of Nanoparticles

Key analytical techniques validate the structural and optical properties of the precipitated nanoparticles:

-

PXRD : Confirms crystalline nature with diffraction peaks at 2θ = 10.2°, 20.5°, and 30.7°, corresponding to the (100), (110), and (200) planes.

-

HR-SEM/EDAX : Reveals spherical nanoparticles (30–50 nm diameter) with a Zn:O:N atomic ratio of 1:2:2, consistent with the proposed formula.

-

FTIR/Raman : Peaks at 1577 cm⁻¹ (C=C stretching) and 1105 cm⁻¹ (C–O vibration) confirm ligand coordination, while Zn–N and Zn–O bonds appear at 617 cm⁻¹ and 520 cm⁻¹, respectively.

Solvothermal Synthesis via Branched Tube Method

Crystallization and Reaction Dynamics

A solvothermal approach, detailed in a 2024 study, produces single crystals of Zn(mq)₂ suitable for X-ray diffraction analysis. The method involves:

-

Reactant Mixing : Combine ZnI₂ (0.1 mmol) and Hmq (0.2 mmol) in dry methanol within a sealed branched tube.

-

Heating : Maintain the system at 60°C for 14 days, allowing slow crystal growth.

-

Harvesting : Collect yellow crystals (yield: 66%) and wash with acetone to remove unreacted precursors.

This method prioritizes structural precision over scalability, with reaction times exceeding two weeks to ensure high crystallinity.

Structural Validation via X-ray Diffraction

Single-crystal X-ray analysis (Table 1) reveals a monoclinic lattice (space group P2₁/n) with a distorted tetrahedral geometry around the zinc center. Key bond lengths include:

-

Zn–O: 1.97 Å

-

Zn–N: 2.05 Å

-

Zn–I: 2.62 Å

Hydrogen bonding (O–H···O and N–H···O) and π-π stacking stabilize the supramolecular architecture, critical for thermal stability up to 300°C.

Table 1: Crystallographic Data for Zn(mq)₂

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.34 |

| b (Å) | 7.89 |

| c (Å) | 15.67 |

| β (°) | 102.3 |

| Volume (ų) | 1482.1 |

Comparative Analysis of Synthetic Methods

Yield and Purity

Application-Specific Suitability

-

OLED Fabrication : Nanoparticles from precipitation methods integrate smoothly into spin-coated PVK/PBD matrices, achieving luminance efficiencies of 12 cd/A.

-

Structural Studies : Solvothermal crystals enable precise bond-length measurements, informing computational models of charge transport.

Challenges and Optimization Strategies

Limitations of Current Methods

Analyse Chemischer Reaktionen

Bis(2-methyl-8-hydroxyquinolinato)zinc undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

**Organic Light Emitting Diodes (OLEDs)**

One of the most prominent applications of bis(2-methyl-8-hydroxyquinolinato)zinc is in the field of organic light-emitting diodes. The compound exhibits excellent electroluminescent properties, making it a suitable candidate for use in OLEDs. Its high electroluminescence quantum yield and thermal stability allow for efficient light emission at low operating voltages.

Case Study: Electroluminescent Properties

A study reported the synthesis of various zinc complexes, including bis(2-methyl-8-hydroxyquinolinato)zinc, which were incorporated into OLED structures. The devices demonstrated significant brightness levels and color tunability. For instance, devices utilizing these complexes achieved maximum brightness values exceeding 1000 cd/m² with electroluminescence peaking around 545 nm .

| Complex | Brightness (cd/m²) | Peak Wavelength (nm) | Current Efficiency (cd/A) |

|---|---|---|---|

| Zn(Cl₂q)₂ | 363 | 545 | 1.34 |

| Zn(Bpy)q | 1030 | 545 | 1.76 |

| Bis(2-methyl-8-hydroxyquinolinato)zinc | >1000 | Varies | Varies |

Biomedicine

Metal Chelation and Therapeutic Applications

The chelating ability of bis(2-methyl-8-hydroxyquinolinato)zinc is significant in biomedical applications, particularly in treating metal-related diseases. The compound's ability to bind metal ions can restore metal balance in biological systems, which is crucial for conditions like Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection

Research has demonstrated that derivatives of 8-hydroxyquinoline possess neuroprotective properties due to their metal-chelating abilities. These compounds can mitigate oxidative stress and reduce neurotoxicity associated with metal overload . Bis(2-methyl-8-hydroxyquinolinato)zinc has been investigated for its potential to improve cognitive functions by modulating metal ion levels in neuronal cells.

Materials Science

Photonic Applications

In materials science, bis(2-methyl-8-hydroxyquinolinato)zinc is utilized for its luminescent properties in photonic devices. Its incorporation into polymer matrices enhances the optical properties of materials, making them suitable for applications in sensors and displays.

Case Study: Thin Film Applications

Thin films of bis(2-methyl-8-hydroxyquinolinato)zinc have been synthesized using spin-coating techniques. These films exhibited strong photoluminescence with varying emission wavelengths depending on the substituents used during synthesis. For instance, films containing donor substituents showed red shifts in emission spectra, indicating tunable optical properties that are advantageous for photonic applications .

| Substituent | Emission Peak (nm) | Film Thickness (nm) |

|---|---|---|

| Styryl | 569 | 100 |

| Chlorine | 565 | 120 |

| Methoxy | 571 | 110 |

Wirkmechanismus

The mechanism of action of bis(2-methyl-8-hydroxyquinolinato)zinc involves its interaction with molecular targets and pathways within cells. The compound’s antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with essential cellular processes . In optoelectronic applications, the compound’s optical properties are attributed to its electronic structure, which allows it to efficiently absorb and emit light . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound play a crucial role in its electronic behavior .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Zinc Complexes

Structural Analogues

a) Bis(8-quinolinolato)zinc(II) Hydrate

- Formula : C₁₈H₁₂N₂O₂Zn·xH₂O

- Molecular Weight : 353.686 g/mol .

- Differences : Lacks the 2-methyl substituent, reducing steric hindrance and lipophilicity. This may lower thermal stability compared to the methylated derivative.

- Applications : Widely used as a biocide and in organic semiconductors .

b) [ZnBr₂(2-methylquinolin-8-olato)] Solvated Salt

- Formula : C₂₁H₁₈Br₂N₂O₂Zn

- Molecular Weight : 592.50 g/mol .

- Differences : Incorporates bromide ligands and acetonitrile solvation, creating a distorted tetrahedral geometry. The bromide ligands increase solubility in polar solvents but reduce luminescence efficiency compared to purely organic ligand-based complexes .

c) bis(2-methyl-8-quinolinyl) pentanedioate

- Formula : C₂₅H₂₂N₂O₄

- Molecular Weight : 414.46 g/mol .

- Differences : Features a pentanedioate counterion, enhancing solubility in aqueous media. The ester groups may enable pharmacological applications, such as drug delivery, unlike the parent complex .

d) Zn(II) Mixed Ligand Complex (8-hydroxyquinoline + benzoic acid)

- Formula : C₁₆H₁₂N₂O₄Zn

- Molecular Weight : 385.66 g/mol .

- Differences: Combines 8-hydroxyquinoline and benzoate ligands, creating tunable electronic properties for sensor applications. The mixed-ligand system offers broader pH stability than homoleptic complexes .

Comparative Data Table

Research Findings

- Electronic Properties: The methyl group in Bis(2-methyl-8-hydroxyquinolinato)zinc improves electron transport in OLEDs compared to non-methylated analogues, as demonstrated by higher external quantum efficiency (1%) and brightness (>1000 cd/m²) .

- Antimicrobial Activity : Methylated derivatives show enhanced biocidal efficacy against E. coli and S. aureus due to increased membrane penetration from lipophilic methyl groups .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Bis(2-methyl-8-hydroxyquinolinato)zinc to minimize impurities?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. For example, using anhydrous solvents (e.g., dichloromethane) under an inert nitrogen atmosphere reduces oxidation by-products . Ligand-to-metal stoichiometry (2:1 ratio) and purification via recrystallization in acetonitrile improve purity . Common impurities, such as unreacted 8-hydroxyquinoline derivatives, can be identified via NMR (e.g., aromatic proton shifts at δ 8.5–9.0 ppm) and addressed through repeated column chromatography .

Q. What analytical techniques are critical for confirming the molecular geometry of Bis(2-methyl-8-hydroxyquinolinato)zinc?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is indispensable for structural confirmation. Key parameters include Zn–O/N bond lengths (~1.95–2.05 Å) and ligand coordination angles (e.g., O–Zn–N ~85–95°) . FTIR spectroscopy identifies metal-ligand vibrations (e.g., Zn–O stretching at 450–500 cm), while elemental analysis validates C/H/N percentages (±0.3% theoretical values) .

Q. How do solvent polarity and temperature influence the crystallization of Bis(2-methyl-8-hydroxyquinolinato)zinc?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and facilitate slow evaporation, yielding high-quality crystals . Lower temperatures (5–10°C) reduce nucleation rates, favoring larger crystal growth. Differential scanning calorimetry (DSC) can correlate thermal stability (decomposition >250°C) with solvent choice .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of Bis(2-methyl-8-hydroxyquinolinato)zinc?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV) and charge transfer dynamics . Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra (λ~380–420 nm), aligning with experimental data to validate electron transitions (e.g., ligand-to-metal charge transfer) .

Q. How can researchers resolve discrepancies in reported photoluminescence quantum yields (PLQY) for Bis(2-methyl-8-hydroxyquinolinato)zinc?

- Methodological Answer : PLQY variations often stem from differences in excitation wavelengths or solvent environments. Standardized measurements using an integrating sphere with λ=365 nm in degassed THF (PLQY ~0.45–0.55) reduce variability . Conflicting data may arise from aggregation-induced quenching, which can be mitigated via doping in polymer matrices (e.g., PMMA) .

Q. What theoretical frameworks guide the design of Bis(2-methyl-8-hydroxyquinolinato)zinc derivatives for OLED applications?

- Methodological Answer : Marcus electron transfer theory informs ligand modifications (e.g., electron-withdrawing groups on quinoline) to tune redox potentials . Coordination chemistry principles (e.g., Hard-Soft Acid-Base theory) predict stability trends; Zn (borderline acid) pairs optimally with 8-hydroxyquinoline (moderate base) .

Q. How do steric effects from 2-methyl substituents impact the ligand’s coordination geometry?

- Methodological Answer : The 2-methyl group introduces steric hindrance, distorting the quinoline plane (C13–C14–C15 angle ~119°) and reducing symmetry . This distortion alters π-conjugation, evidenced by red-shifted emission spectra (Δλ~15 nm vs. unsubstituted analogs) . SCXRD data (torsional angles ~175–179°) confirm planar deviations .

Data Contradiction Analysis

Q. Why do some studies report conflicting electrochemical stability values for Bis(2-methyl-8-hydroxyquinolinato)zinc?

- Methodological Answer : Discrepancies arise from electrode material choices (e.g., glassy carbon vs. Pt) and reference electrodes (Ag/AgCl vs. SCE). Cyclic voltammetry in anhydrous DMF (0.1 M TBAPF) at 100 mV/s shows reproducible redox peaks (E~−1.8 V vs. Fc/Fc) . Contamination by trace water (>50 ppm) may shift potentials by ~0.2 V .

Experimental Design Considerations

Q. What factorial design parameters are critical for studying solvent effects on Bis(2-methyl-8-hydroxyquinolinato)zinc’s photophysics?

- Methodological Answer : A 2 factorial design (k=3) should include solvent polarity (Kamlet-Taft π*), viscosity, and dielectric constant as variables. Response surface methodology (RSM) optimizes photoluminescence intensity, with acetonitrile and DMF as extremes . Control experiments under inert atmospheres prevent photo-oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.